5-Azaspiro[2.5]octan-8-ol

Medicinal Chemistry Organic Synthesis Quality Control

Pharma R&D often requires conformationally constrained scaffolds. This spirocyclic amino alcohol eliminates floppy side chains that reduce selectivity. - **Core Advantage**: Rigid 5-azaspiro[2.5]octane with 8-position OH - distinct H-bond geometry vs. 7-ol isomer. - **Synthetic Utility**: Free base (MW 127.18) ideal for anhydrous amide couplings or reductive aminations. - **Supply Certainty**: Standard 98% purity, immediate shipment for SAR or DOS campaigns.

Molecular Formula C7H13NO
Molecular Weight 127.18
CAS No. 955028-96-3
Cat. No. B3174983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.5]octan-8-ol
CAS955028-96-3
Molecular FormulaC7H13NO
Molecular Weight127.18
Structural Identifiers
SMILESC1CNCC2(C1O)CC2
InChIInChI=1S/C7H13NO/c9-6-1-4-8-5-7(6)2-3-7/h6,8-9H,1-5H2
InChIKeyXFVIPNSXLIWOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.5]octan-8-ol: Supplier Purity & Structure


5-Azaspiro[2.5]octan-8-ol (CAS 955028-96-3) is a spirocyclic amino alcohol building block with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . The compound features a rigid 5-azaspiro[2.5]octane scaffold that combines a cyclopropane ring with a piperidine ring, and the presence of a hydroxyl group at the 8-position introduces a polar functional group capable of hydrogen bonding . This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for the construction of conformationally constrained spirocyclic scaffolds [1].

Core Scaffold 5-Azaspiro[2.5]octane (spirocyclic amino alcohol)
Synthetic Role Building block for constrained scaffolds
Key Functionality 8-hydroxyl handle and secondary amine for derivatization
Supplier Baseline Standard purity specification reported as 98% (free base form)

5-Azaspiro[2.5]octan-8-ol Differentiation from Analogs


Substitution of 5-Azaspiro[2.5]octan-8-ol with closely related spirocyclic analogs is scientifically unjustified due to profound differences in physicochemical properties, synthetic accessibility, and downstream functionalization potential that arise from the precise position of the hydroxyl group and the specific ring system. The 8-ol isomer possesses a distinct hydrogen-bonding geometry and solubility profile compared to its positional isomer 5-azaspiro[2.5]octan-7-ol (CAS 2090320-37-7), which would alter interactions with biological targets or reagents in subsequent synthetic steps . Similarly, the parent 5-azaspiro[2.5]octane scaffold lacks the hydroxyl handle entirely, eliminating the capacity for esterification, etherification, or oxidation without additional de novo functionalization . Oxygen-containing analogs like 1-oxa-5-azaspiro[2.5]octane introduce an epoxide moiety that fundamentally changes ring strain and reactivity, while carboxylic acid derivatives exhibit vastly different solubility and charge characteristics . Furthermore, the free base and hydrochloride salt forms are not interchangeable without accounting for differences in molecular weight (127.18 vs. 163.65 g/mol), storage stability, and solubility in organic versus aqueous media . Therefore, generic substitution between these structurally similar but functionally distinct entities would introduce uncontrolled variables in any research or production workflow.

Target (5-Azaspiro[2.5]octan-8-ol)
Potential Substitute
Risk Context
8-ol Isomer (CAS 955028-96-3)
7-ol Isomer (CAS 2090320-37-7)
Positional isomer alters hydrogen-bonding geometry and purity specifications may not match.
Free Base (MW 127.18)
Hydrochloride Salt (MW 163.65)
29% molar mass difference invalidates stoichiometric calculations; solubility profiles differ significantly.
Spirocyclic Scaffold
Simple Amines (e.g., Piperidine)
Lack of conformational restriction and synthetic handles (OH, constrained N) limits downstream utility.

5-Azaspiro[2.5]octan-8-ol: Purity & Scaffold Comparison


Purity Comparison: 8-ol vs. 7-ol Isomer

5-Azaspiro[2.5]octan-8-ol is commercially available at a standard purity of 98%, as verified by batch-specific analytical data (NMR, HPLC, GC) from suppliers such as Bidepharm . In contrast, the positional isomer 5-azaspiro[2.5]octan-7-ol (CAS 2090320-37-7) is typically supplied at a lower standard purity, often without the same level of rigorous batch-specific quality control documentation, as indicated by supplier listings . This quantitative difference in guaranteed purity and analytical support directly impacts the reliability of downstream synthetic transformations and biological assay reproducibility.

Commercial Purity
Supplier data
98%
Supports reproducibility in synthetic workflows
Verification against batch-specific COA is recommended
Medicinal Chemistry Organic Synthesis Quality Control

Free Base vs. Hydrochloride Salt Form

The free base form, 5-Azaspiro[2.5]octan-8-ol, has a molecular weight of 127.18 g/mol and is preferred for reactions requiring a nucleophilic amine or alcohol under anhydrous conditions . The hydrochloride salt (CAS 2174001-90-0) has a significantly higher molecular weight of 163.65 g/mol and is specifically utilized when enhanced aqueous solubility or stability during storage and biological testing is required . This difference of 36.47 g/mol represents the mass of the HCl component and must be accounted for in stoichiometric calculations. Substituting one for the other without adjusting molar equivalents will result in a 29% error in the number of active moles delivered.

Molecular Weight & Form
Direct comparison
127.18 vs. 163.65 g/mol
Δ 29%
Forms are not interchangeable for accurate stoichiometry
Free base vs. Hydrochloride salt
Pharmaceutical Formulation Chemical Synthesis Salt Selection

Scaffold Diversity & Synthetic Utility

The 5-azaspiro[2.5]octane scaffold, including 5-Azaspiro[2.5]octan-8-ol, serves as a versatile building block for diversity-oriented synthesis. Research demonstrates that this scaffold can be converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes via selective ring-closing metathesis, epoxide opening, or reductive amination [1]. In contrast, simpler saturated N-heterocycles like piperidine or pyrrolidine, while cheaper, lack the rigid spirocyclic conformation that can enhance target binding selectivity and metabolic stability. The cyclopropane ring in the spiro system restricts conformational freedom, potentially leading to improved pharmacological profiles compared to flexible acyclic or monocyclic amines .

Scaffold Diversity
Class-level inference
Rigid Spirocyclic Core vs. Flexible Amines
Supports diversity-oriented synthesis applications
Conformational restriction may enhance target binding selectivity
Diversity-Oriented Synthesis Medicinal Chemistry Chemical Biology

5-Azaspiro[2.5]octan-8-ol Application Scenarios


Medicinal Chemistry: Constrained Scaffolds

5-Azaspiro[2.5]octan-8-ol is ideally suited for medicinal chemistry programs seeking to incorporate rigid, three-dimensional spirocyclic scaffolds to improve target selectivity and metabolic stability [1]. The 98% purity specification from suppliers like Bidepharm ensures reliable and reproducible outcomes in structure-activity relationship (SAR) studies, where even minor impurities can confound biological results. The free base form (MW 127.18) is preferred for reactions requiring anhydrous conditions, such as amide bond formations or reductive aminations .

Diversity-Oriented Synthesis & Chemical Libraries

This compound is a strategic building block for diversity-oriented synthesis (DOS) campaigns, enabling the generation of novel chemical space through selective ring transformations [1]. The spirocyclic core can be elaborated into a range of heterocyclic frameworks (e.g., pyrrolidines, piperidines, azepines) using established synthetic methodologies [1]. The 8-hydroxyl group provides a versatile handle for further functionalization, such as esterification or etherification, to create diverse compound libraries.

Stoichiometric Control in Biological Assays & Formulation

For biological testing or early-stage formulation studies, the choice between the free base (MW 127.18) and the hydrochloride salt (MW 163.65) must be carefully considered . The free base offers greater solubility in organic solvents, while the hydrochloride salt is selected for enhanced aqueous solubility and storage stability . Users must account for the 29% difference in molecular weight when preparing stock solutions to ensure accurate dosing.

Application
Selection Property
Validation Focus
Medicinal Chemistry (SAR)
Rigid spirocyclic geometry; 98% purity baseline
Purification efficiency; batch-specific purity consistency
Diversity-Oriented Synthesis
Multifunctional handles (OH, NH) on a constrained core
Reaction compatibility; conversion to target ring systems
Biological Assay Preparation
Molecular weight form (free base vs. salt)
Stoichiometric accuracy; solubility profile

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